N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic compound featuring a triazine core functionalized with both a piperidine ring and a dimethylamino group, linked to a fluorobenzenesulfonamide moiety. This structure gives it unique properties, making it a subject of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine and 3-fluorobenzenesulfonyl chloride.
Reaction Conditions
The initial step involves the chlorination of the benzene ring.
Sulfonylation using fluorobenzenesulfonyl chloride in a suitable solvent (like dichloromethane or acetonitrile) in the presence of a base such as triethylamine.
Condensation reaction with N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl) chloride under controlled temperature.
Industrial Production Methods
Scale-Up: : Industrial production involves similar synthetic routes but requires optimization for scale, such as using continuous flow reactors and catalytic processes to increase yield and purity.
Purification: : Advanced purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The fluorine atom and the sulfonamide group can participate in nucleophilic aromatic substitution.
Oxidation and Reduction: : Although the compound is relatively stable, specific conditions may induce oxidation or reduction reactions, modifying the functional groups attached to the triazine ring.
Hydrolysis: : The sulfonamide bond can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride.
Major Products
Substituted Triazines: : Products formed by replacing the fluorine or sulfonamide group.
Decomposed Aromatic Compounds: : Through hydrolysis or oxidation processes.
Scientific Research Applications
Chemistry: : It serves as a precursor or intermediate in synthesizing more complex molecules.
Medicine: : Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.
Industry: : Used in creating specialty chemicals, including dyes and agrochemicals.
Mechanism of Action
The compound's mechanism involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group and piperidine ring play crucial roles in binding affinity and selectivity. The fluorobenzenesulfonamide moiety can enhance lipophilicity and cellular permeability, contributing to its overall biological effect.
Comparison with Similar Compounds
Similar Compounds
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide: : Features a morpholine ring instead of a piperidine ring, altering its binding properties.
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide: : Contains a pyrrolidine ring, impacting its solubility and reactivity.
N-((4-(dimethylamino)-6-(azepan-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluorobenzenesulfonamide: : Incorporates an azepane ring, which may enhance steric interactions.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6O2S/c1-23(2)16-20-15(21-17(22-16)24-9-4-3-5-10-24)12-19-27(25,26)14-8-6-7-13(18)11-14/h6-8,11,19H,3-5,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVIHPPBZSLYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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